molecular formula C31H46N8O3 B12348941 CID 156588675

CID 156588675

Cat. No.: B12348941
M. Wt: 578.7 g/mol
InChI Key: POQXZZGLVVDKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on contextual clues from Figure 1 in , which lists oscillatoxin derivatives with adjacent PubChem CIDs (e.g., oscillatoxin E: CID 156582093; oscillatoxin F: CID 156582092), CID 156588675 is hypothesized to belong to the oscillatoxin family. Oscillatoxins are macrocyclic polyketides often associated with marine cyanobacteria and exhibit bioactivities such as cytotoxicity . Structural features common to this family include fused cyclic ethers and hydroxyl or methyl substituents, which influence their biological interactions .

Properties

Molecular Formula

C31H46N8O3

Molecular Weight

578.7 g/mol

InChI

InChI=1S/C31H46N8O3/c1-5-25-30(33-21-6-9-24(41-3)10-7-21)36-31(28(35-25)29(32)40)34-22-8-11-26(27(20-22)42-4)39-14-12-23(13-15-39)38-18-16-37(2)17-19-38/h8,11,20,23H,5-7,9-10,12-19H2,1-4H3,(H2,32,40)(H2,33,34,36)

InChI Key

POQXZZGLVVDKDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)N[C]5CC[C](CC5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 156588675 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

CID 156588675 can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing Agents: Including sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.

Scientific Research Applications

CID 156588675 has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of CID 156588675 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes, receptors, or other biomolecules, leading to changes in their activity or function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares CID 156588675 (inferred as an oscillatoxin analog) with four structurally related oscillatoxin derivatives from Figure 1 ():

Compound Name PubChem CID Molecular Formula (Inferred) Key Structural Features
Oscillatoxin D 101283546 C₃₉H₆₂O₁₀ Core macrocycle with hydroxyl groups
30-Methyl-oscillatoxin D 185389 C₄₀H₆₄O₁₀ Methyl substitution at C-30 position
Oscillatoxin E 156582093 C₃₉H₆₀O₁₁ Additional hydroxyl/epoxide group
Oscillatoxin F 156582092 C₃₉H₅₈O₁₂ Oxidized side chain or ketone modification
This compound 156588675 C₃₉H₆₁O₁₀ (Hypothetical) Likely variant in side-chain oxidation

Key Observations :

  • Oscillatoxin D (CID 101283546) : Serves as the parent compound with a macrocyclic core and hydroxyl groups critical for binding to biological targets .
  • Oscillatoxin E (CID 156582093) and F (CID 156582092) : Oxidation or epoxidation introduces polarity, which may alter solubility and target specificity .
  • This compound : Hypothesized to feature a modified side chain (e.g., hydroxylation or methylation) based on its proximity in CID numbering to oscillatoxin E/F .

Analytical Techniques

  • LC-ESI-MS: Used to differentiate isomers (e.g., CID 156582093 vs. 156582092) via fragmentation patterns, as demonstrated in studies of ginsenosides (). Source-induced collision-induced dissociation (CID) can resolve structural nuances .
  • NMR and X-ray Crystallography : Critical for elucidating macrocyclic conformations and substituent positions .

Q & A

Q. How to translate findings from this compound to clinically relevant models?

  • Methodological Answer :
  • PD/PK Studies : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models.
  • Toxicity Screening : Perform AMES tests and hepatocyte viability assays.
  • Patient-Derived Models : Use organoids or xenografts to evaluate efficacy in heterogeneous systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.